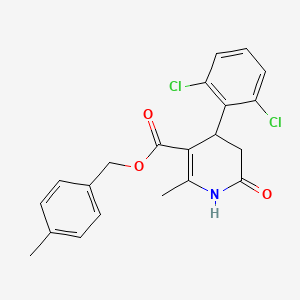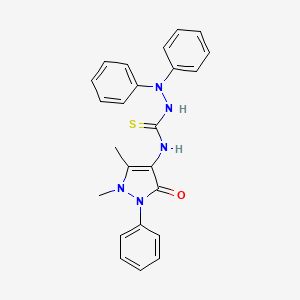![molecular formula C18H18ClN3O2 B4877468 4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide
Descripción general
Descripción
4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide, also known as 4-((E)-N'-((4-chlorophenyl)but-1-en-1-ylidene)hydrazinecarbonyl)benzamide, is a chemical compound with a molecular formula of C19H18ClN3O2. This compound belongs to the class of hydrazones and has been the subject of several scientific research studies due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide({2-[1-(4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamidechlorophenyl)butylidene]hydrazino}carbonyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide({2-[1-(4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamidechlorophenyl)butylidene]hydrazino}carbonyl)benzamide exhibits various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. Additionally, it has been found to reduce the levels of various pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide({2-[1-(4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamidechlorophenyl)butylidene]hydrazino}carbonyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored with regards to 4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide({2-[1-(4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamidechlorophenyl)butylidene]hydrazino}carbonyl)benzamide. One potential direction is the development of more water-soluble derivatives of this compound, which can improve its pharmacokinetic properties. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies can be conducted to elucidate the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide({2-[1-(4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamidechlorophenyl)butylidene]hydrazino}carbonyl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-N-[(E)-1-(4-chlorophenyl)butylideneamino]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-3-16(12-8-10-15(19)11-9-12)21-22-18(24)14-6-4-13(5-7-14)17(20)23/h4-11H,2-3H2,1H3,(H2,20,23)(H,22,24)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBEKMRFVTCJI-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)


![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)


![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethanol](/img/structure/B4877473.png)
![N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)